molecular formula C8H11N3O2 B6231588 ethyl 2-(4-aminopyrimidin-2-yl)acetate CAS No. 364608-03-7

ethyl 2-(4-aminopyrimidin-2-yl)acetate

Cat. No.: B6231588
CAS No.: 364608-03-7
M. Wt: 181.2
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Description

Ethyl 2-(4-aminopyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminopyrimidin-2-yl)acetate typically involves the reaction of ethyl acetoacetate with 2-amino-4-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethyl acetoacetate moiety. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-aminopyrimidin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.

    4-Aminopyrimidine: Another pyrimidine derivative with potential medicinal applications.

    Ethyl 2-(2-aminopyrimidin-4-yl)acetate: A closely related compound with similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the amino group at specific positions on the pyrimidine ring can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

CAS No.

364608-03-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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